molecular formula C7H14O B052717 4-Methylcyclohexanol CAS No. 7731-29-5

4-Methylcyclohexanol

Cat. No. B052717
CAS RN: 7731-29-5
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Methylcyclohexanol can be synthesized through several chemical reactions involving 4-methylcyclohexanone as a precursor. A reported method includes steps like condensation, dehydration, hydrogenation, oxidation, and decarboxylation. The synthesized compounds are characterized using IR, MS, ^1HNMR, and ^13CNMR spectroscopies to confirm their structure (Su An-qi, 2010).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 4-methylcyclohexanol, such as 4-methyl-cyclohexanone semicarbazone, have been determined using X-ray diffraction methods. These studies reveal that the cyclohexane ring adopts a slightly distorted chair conformation, with specific configurations for the NH CONH group in the molecules (L. Sapienza, 1993).

Chemical Reactions and Properties

4-Methylcyclohexanol undergoes various chemical reactions, including competitive hydrogenation processes where its methyl-substituted derivatives show different reactivities compared to cyclohexanone. These reactivities are influenced by the reaction mechanism and the catalyst used, suggesting that substituent effects play a significant role (Kazunori Tanaka et al., 1974).

Physical Properties Analysis

The physical properties of 4-methylcyclohexanol and its derivatives, such as their conformational equilibria, have been the subject of detailed studies. Investigations into the cis to trans isomerization of dialkylcyclohexanones provide insights into the conformational equilibria of 2- and 4-methylcyclohexanone, highlighting the influences of methyl group positioning on the compound's physical characteristics (W. D. Cotterill & M. Robinson, 1964).

Chemical Properties Analysis

Studies on the stereochemical aspects of the metabolism of isomeric methylcyclohexanols, including 4-methylcyclohexanol, have shown that these compounds are metabolized in organisms to more stable forms, often involving glucuronidation processes. Such research elucidates the chemical properties and biological interactions of methylcyclohexanols (T. Elliott et al., 1965).

Scientific Research Applications

  • Insect Attractant :

    • Both cis and trans forms of 4-methylcyclohexanol act as oviposition attractants for Aedes triseriatus mosquitoes. This finding is significant for vector control and studying mosquito behavior (Bentley, Mcdaniel, & Davis, 1982).
    • Laboratory experiments demonstrated that 4-methylcyclohexanol influences oviposition behavior in various species of Toxorhynchites mosquitoes (Linley, 1989).
  • Metabolic Studies :

    • 4-Methylcyclohexanol undergoes metabolic processes in rabbits, primarily being excreted as glucuronides (Elliott, Tao, & Williams, 1965).
    • Another study on the metabolism of methylcyclohexane in Fischer 344 rats identified 4-methylcyclohexanol among the urinary metabolites, highlighting its role in mammalian metabolism (Parnell et al., 1988).
  • Chemical Properties :

    • Research on the gas-phase acidities of epimers of methylcyclohexanol, including 4-methylcyclohexanol, provides insight into its chemical behavior (Majumdar, Clairet, Tabet, & Cooks, 1992).
    • The dielectric properties of 4-methylcyclohexanol were studied, offering information on its molecular geometry and its implications in alcohol-related research (Takeshita, Ikada, & Ashida, 1988).
  • Biotransformation :

    • 4-Methylcyclohexanol is involved in the biotransformation of certain compounds, with studies showing its production from 4-methylcyclohexanone by anthracnose fungi (Miyazawa, Okamura, Yamaguchi, & Kameoka, 2000).

Safety And Hazards

4-Methylcyclohexanol is considered hazardous. It is combustible and may cause eye and skin irritation, respiratory irritation, and could be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20066
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

173 °C
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

70 °C c.c.
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: poor
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 0.92
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.9
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.29 [mmHg]
Record name 4-Methylcyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20066
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Methylcyclohexanol

CAS RN

589-91-3, 7731-28-4, 7731-29-5
Record name 4-Methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcyclohexanol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcyclohexanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexanol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLCYCLOHEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK9W4X7H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYLCYCLOHEXANOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUW70559WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYLCYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLJ21O6WVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-9.2 °C (cis-isomer)
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanol
Reactant of Route 2
4-Methylcyclohexanol
Reactant of Route 3
4-Methylcyclohexanol
Reactant of Route 4
4-Methylcyclohexanol
Reactant of Route 5
4-Methylcyclohexanol
Reactant of Route 6
4-Methylcyclohexanol

Citations

For This Compound
1,980
Citations
JR LINLEY - Medical and Veterinary Entomology, 1989 - Wiley Online Library
Laboratory experiments tested the effects of p‐cresol or 4‐methylcyclohexanol at concentrations of 1,10 and 50 ppm, on oviposition by the mosquitoes Toxorhynchites brevipalpis …
MD Bentley, IN McDaniel… - Journal of medical …, 1982 - academic.oup.com
… Laboratory bioassays indicate that both cis and trans 4-methylcyclohexanol are active as … by short, blunt A2 sensilla, while 4-methylcyclohexanol is perceived by short, pointed A2 …
Number of citations: 33 academic.oup.com
M Miyazawa, S Okamura, M Yamaguchi… - Journal of Chemical …, 2000 - Wiley Online Library
… , the predominant isomer being trans-4-methylcyclohexanol (II). Compound I was reduced to … Compound I was transformed to trans-4-methylcyclohexanol as the major product after 7 …
Number of citations: 10 onlinelibrary.wiley.com
EL ELIEL, RG HABER - The Journal of Organic Chemistry, 1959 - ACS Publications
Reaction of czs-4-í-butylcyclohexanoI with phosphorus pentabromide gives żran. s-4-i-butyleyclohexyl bromide, a mixture of 1-, 3-, and 4-ż-butylcyelohexenes and a dibromide which …
Number of citations: 73 pubs.acs.org
TH Elliott, RCC Tao, RT Williams - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… The main metabolite found in the urine was the glucuronide of trans-4-methylcyclohexanol … being the glucuronide oftran8-4methylcyclohexanol. Themethylcyclohexanemolecule is of …
Number of citations: 29 www.ncbi.nlm.nih.gov
MM Clennan, EL Clennan - Journal of Chemical Education, 2011 - ACS Publications
… and allows examination of the dehydrations of cis-2-methylcyclohexanol, 1, trans-2-methylcyclohexanol, 2, 1-methylcyclohexanol, 7, 3-methylcyclohexanol, 8, or 4-methylcyclohexanol, …
Number of citations: 8 pubs.acs.org
HL Goering, C Serres Jr - Journal of the American Chemical …, 1952 - ACS Publications
Authentic cis-and iraĞs-3-methylcyclohexauol havebeen prepared from the diastereoisomeric 3-hydroxycyclohexane carboxylic acids by synthetic schemes designed to avoid …
Number of citations: 42 pubs.acs.org
RM De Conti, ALM Porto, J Augusto… - Journal of Molecular …, 2001 - Elsevier
… 4-tert-butylcyclohexanone and 4-methylcyclohexanone to the less thermodynamically stable diastereoisomeric alcohols cis-4-tert-butylcyclohexanol and cis-4-methylcyclohexanol with …
Number of citations: 23 www.sciencedirect.com
T Makino, M Mori, Y Mutou, T Sugahara… - Journal of Chemical & …, 2009 - ACS Publications
… ; cis-4-methylcyclohexanol; trans-4-methylcyclohexanol. Decomposition pressures of these methane-structure-H hydrates increase in this order under isothermal conditions. …
Number of citations: 4 pubs.acs.org
L Beranek, M Kraus, K Kochloefl… - Collection of …, 1960 - cccc.uochb.cas.cz
… des Katalysators wurde die Losung von 4-Methylcyclohexanol oder 4-Methylcyclohexen in … DieMeng~ des eingespritzten Substrats betrug gewohnlich 4, g 4-Methylcyclohexanol oder …
Number of citations: 41 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.